molecular formula C13H19BF2N2O2 B15225282 1-((2,2-Difluorocyclopropyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-((2,2-Difluorocyclopropyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B15225282
M. Wt: 284.11 g/mol
InChI Key: QZNNQFSJGPXUFD-UHFFFAOYSA-N
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Description

1-((2,2-Difluorocyclopropyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound featuring a pyrazole ring substituted with a difluorocyclopropylmethyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,2-Difluorocyclopropyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps:

    Formation of the Difluorocyclopropylmethyl Intermediate: This step involves the reaction of a suitable precursor with a difluorocyclopropane reagent under controlled conditions.

    Pyrazole Ring Formation: The intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.

    Introduction of the Dioxaborolane Group: Finally, the pyrazole derivative is reacted with a boronic ester to introduce the dioxaborolane group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((2,2-Difluorocyclopropyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-((2,2-Difluorocyclopropyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((2,2-Difluorocyclopropyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The difluorocyclopropyl group may enhance binding affinity, while the dioxaborolane moiety can participate in covalent interactions with target molecules. These interactions can modulate biological pathways and result in specific effects.

Comparison with Similar Compounds

Similar Compounds

    1-((2,2-Difluorocyclopropyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

    1-((2,2-Difluorocyclopropyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-triazole: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

The uniqueness of 1-((2,2-Difluorocyclopropyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole lies in its combination of a difluorocyclopropyl group and a dioxaborolane moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H19BF2N2O2

Molecular Weight

284.11 g/mol

IUPAC Name

1-[(2,2-difluorocyclopropyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C13H19BF2N2O2/c1-11(2)12(3,4)20-14(19-11)10-6-17-18(8-10)7-9-5-13(9,15)16/h6,8-9H,5,7H2,1-4H3

InChI Key

QZNNQFSJGPXUFD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CC3(F)F

Origin of Product

United States

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